molecular formula C18H22N4Na4O23P4 B038768 Diquafosol tetrasódico CAS No. 211427-08-6

Diquafosol tetrasódico

Número de catálogo: B038768
Número CAS: 211427-08-6
Peso molecular: 878.2 g/mol
Clave InChI: OWTGMPPCCUSXIP-FNXFGIETSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diquafosol, comercializado bajo el nombre comercial Diquas, es un compuesto farmacéutico utilizado principalmente para el tratamiento de la enfermedad de ojo seco. Se formula como una solución oftálmica al 3% de la sal tetrasódica. Diquafosol actúa como un agonista del receptor purinérgico P2Y2, promoviendo la secreción de fluido lagrimal y mucina, lo que ayuda a aliviar los síntomas de la enfermedad de ojo seco .

Aplicaciones Científicas De Investigación

Treatment of Dry Eye Disease (DED)

Diquafosol tetrasodium has been extensively studied for its effectiveness in treating DED. Clinical trials have demonstrated that it significantly improves both objective and subjective symptoms associated with this condition.

Clinical Efficacy

  • Improvement in Tear Film Stability : One notable study found that diquafosol tetrasodium improved tear breakup time (BUT) and reduced fluorescein staining scores after 4 weeks of treatment. Specifically, the study reported a significant improvement in BUT (p=0.049p=0.049) and subjective symptoms such as dry eye sensation and pain (p=0.004p=0.004 and p=0.02p=0.02, respectively) .
  • Comparative Efficacy : A systematic review of randomized controlled trials (RCTs) indicated that 3% diquafosol tetrasodium outperformed artificial tears and sodium hyaluronate in improving tear production and ocular surface health . This review included data from 14 RCTs, highlighting its superior efficacy in patients with DED, especially post-cataract surgery.

Long-Term Safety and Efficacy

Long-term studies have assessed the safety profile of diquafosol tetrasodium, confirming its robust tolerability over extended periods. For instance, a retrospective study showed that long-term treatment with diquafosol was safe for patients suffering from chronic graft-versus-host disease-related DED .

Case Study: Combination Therapy

A recent interventional study investigated the effects of combining diquafosol tetrasodium with sodium hyaluronate for patients with DED following femtosecond laser surgery. The findings suggested that this combination therapy provided enhanced symptom relief compared to monotherapy .

Safety Assessment in Specific Populations

In populations with specific conditions such as chronic graft-versus-host disease, diquafosol tetrasodium has been shown to be effective in managing DED symptoms without significant adverse effects, reinforcing its safety profile in vulnerable patient groups .

Summary of Findings

The following table summarizes key findings from recent studies on diquafosol tetrasodium:

Study TypeFindings
Clinical TrialSignificant improvement in BUT and subjective symptoms after 4 weeks Effective for DED treatment
Systematic ReviewSuperior efficacy compared to artificial tears Recommended as a first-line treatment for DED
Long-Term Safety StudySafe for long-term use in chronic conditions Robust safety profile
Mechanistic StudyEnhances mucin expression via ERK signaling Supports ocular surface health
Combination Therapy StudyImproved outcomes when combined with sodium hyaluronate post-surgery Effective adjunct therapy

Mecanismo De Acción

Diquafosol ejerce sus efectos actuando sobre los receptores P2Y2 ubicados en las membranas epiteliales conjuntivas y de las células caliciformes. Al unirse a estos receptores, diquafosol eleva las concentraciones intracelulares de iones calcio, lo que estimula la secreción de agua y mucina. Esta acción ayuda a mantener la película lagrimal y mejorar los síntomas de la enfermedad de ojo seco .

Análisis Bioquímico

Biochemical Properties

Diquafosol Tetrasodium is a P2Y2 receptor agonist . It stimulates fluid and mucin secretion on the ocular surface . This action is achieved by activating P2Y2 receptors in the ocular surface, which improves fluid transport, mucin secretion from the conjunctival epithelium, and stimulation of lipid production .

Cellular Effects

Diquafosol Tetrasodium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have shown that Diquafosol Tetrasodium can reduce intracellular ROS levels, apoptosis, and inflammation, all of which were increased in the dry eye model through desiccation .

Molecular Mechanism

The molecular mechanism of Diquafosol Tetrasodium involves the agonism of the P2Y2 purinogenic receptor . This activation leads to an increase in intracellular calcium ion concentrations , which in turn stimulates the secretion of water and mucins from the conjunctiva into tears .

Temporal Effects in Laboratory Settings

In laboratory settings, Diquafosol Tetrasodium has shown changes in its effects over time. It has been observed that the distribution of highly fluorescent dichlorofluorescein and the proportion of annexin V- and PI-positive cells decreased in the Diquafosol Tetrasodium medium .

Dosage Effects in Animal Models

In animal models, the effects of Diquafosol Tetrasodium vary with different dosages. For instance, a single dose administration of Diquafosol Tetrasodium into the eyes of dry eye model rats promoted tear fluid secretion .

Metabolic Pathways

It is known that the drug acts on P2Y2 receptors, leading to an increase in intracellular calcium ion concentrations .

Transport and Distribution

It is known that the drug acts on P2Y2 receptors in the ocular surface .

Subcellular Localization

It is known that the drug acts on P2Y2 receptors in the ocular surface .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Diquafosol se sintetiza mediante una serie de reacciones químicas que involucran derivados de uridina. Los pasos clave incluyen la fosforilación de la uridina para producir monofosfato de uridina, seguido de una fosforilación adicional para producir difosfato de uridina y trifosfato de uridina. El paso final implica la formación del enlace tetrafosfato entre dos moléculas de uridina para producir diquafosol .

Métodos de producción industrial

La producción industrial de diquafosol implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de catalizadores específicos y entornos de reacción controlados para facilitar la formación del producto deseado. El producto final se purifica y formula en una solución oftálmica para su uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones

Diquafosol experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones químicas de diquafosol incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y el solvente, se controlan cuidadosamente para lograr los resultados deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones químicas de diquafosol incluyen derivados oxidados, reducidos y sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Diquafosol

Diquafosol es único en su mecanismo de acción como agonista del receptor P2Y2, que estimula directamente la secreción de agua y mucina. Esta doble acción lo hace particularmente eficaz en el tratamiento de la enfermedad de ojo seco en comparación con otros compuestos que pueden abordar solo un aspecto del mantenimiento de la película lagrimal .

Actividad Biológica

Diquafosol tetrasodium is a synthetic compound primarily used in ophthalmic solutions for the treatment of dry eye disease (DED). Its biological activity is largely attributed to its role as a P2Y2 receptor agonist, which enhances mucin secretion and improves tear film stability. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and clinical implications of diquafosol tetrasodium.

Diquafosol tetrasodium exerts its effects through the activation of P2Y2 receptors on epithelial cells. This activation leads to several downstream effects:

  • Mucin Secretion : It stimulates the secretion of mucins, particularly MUC5AC, which plays a crucial role in maintaining tear film stability and ocular surface health.
  • Cell Signaling Pathways : The compound activates the extracellular signal-regulated kinase (ERK) signaling pathway, which is essential for mucin gene expression in conjunctival epithelial cells .

Mucin Expression Studies

A study conducted on primary human conjunctival epithelial cells demonstrated that diquafosol tetrasodium significantly increases the expression of membrane-associated mucins (MUC1, MUC16) and secretory mucin (MUC5AC) under hyperosmotic stress conditions. Specifically:

  • MUC5AC Secretion : The maximal secretion was observed at 6 hours post-treatment, with levels reaching 320±26 ng/ml .
  • Gene Expression : MUC1 mRNA levels increased significantly after 24 hours (p<0.01), and MUC16 levels were elevated at both 6 and 24 hours (p<0.05) .

Clinical Efficacy in Dry Eye Disease

Clinical trials have shown that diquafosol tetrasodium is effective in improving symptoms of dry eye disease when used as an adjunct therapy to sodium hyaluronate:

  • Tear Break-Up Time (BUT) : Significant improvements were noted in BUT scores after 4 weeks of treatment with diquafosol compared to control groups .
  • Subjective Symptoms : Patients reported reductions in dry eye sensation, pain, and foreign body sensation with statistical significance (p<0.05) after treatment .

Comparative Studies

A systematic review analyzed the safety and efficacy of diquafosol tetrasodium compared to other treatments for DED. Key findings include:

  • Efficacy : Diquafosol demonstrated superior efficacy in improving tear film stability and reducing ocular surface staining compared to artificial tears or sodium hyaluronate .
  • Safety Profile : The compound was well-tolerated with no serious adverse events reported throughout clinical trials .

Table 1: Summary of Clinical Outcomes with Diquafosol Tetrasodium

ParameterBaseline ScoreScore after 2 WeeksScore after 4 WeeksStatistical Significance
Tear Break-Up Time (seconds)5.27.08.5p < 0.05
Fluorescein Staining Score4.12.51.8p < 0.01
Subjective Dry Eye Score6.03.52.0p < 0.01

Case Study: Long-Term Efficacy in Chronic Conditions

A retrospective study evaluated the long-term use of diquafosol tetrasodium in patients with chronic graft-versus-host disease resulting in dry eye symptoms. Over a period of six months, patients exhibited significant improvements in ocular surface health metrics without notable adverse effects, reinforcing the compound's safety and efficacy for prolonged use .

Propiedades

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGMPPCCUSXIP-FNXFGIETSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4Na4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211427-08-6
Record name Diquafosol tetrasodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIQUAFOSOL TETRASODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diquafosol tetrasodium
Reactant of Route 2
Diquafosol tetrasodium
Reactant of Route 3
Diquafosol tetrasodium
Reactant of Route 4
Diquafosol tetrasodium
Reactant of Route 5
Diquafosol tetrasodium
Reactant of Route 6
Diquafosol tetrasodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.